molecular formula C11H15NO3 B027420 sec-Butyl p-aminosalicylate CAS No. 102338-91-0

sec-Butyl p-aminosalicylate

Cat. No. B027420
M. Wt: 209.24 g/mol
InChI Key: HBLYGPYKPGHAFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sec-Butyl p-aminosalicylate (SBPAS) is a chemical compound that has been widely used in scientific research for its various biochemical and physiological effects. It is a derivative of p-aminosalicylic acid (PAS), which is an antimicrobial agent used in the treatment of tuberculosis. SBPAS has been studied extensively for its potential therapeutic applications in various diseases, including cancer and inflammatory disorders.

Mechanism Of Action

The exact mechanism of action of sec-Butyl p-aminosalicylate is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which are involved in the production of pro-inflammatory cytokines. sec-Butyl p-aminosalicylate has also been found to induce apoptosis (programmed cell death) in cancer cells.

Biochemical And Physiological Effects

Sec-Butyl p-aminosalicylate has been found to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). sec-Butyl p-aminosalicylate has also been found to inhibit the activity of COX-2, which is involved in the production of prostaglandins, which are involved in inflammation. Additionally, sec-Butyl p-aminosalicylate has been found to induce apoptosis in cancer cells.

Advantages And Limitations For Lab Experiments

One advantage of using sec-Butyl p-aminosalicylate in lab experiments is its relatively low toxicity compared to other chemicals. Additionally, sec-Butyl p-aminosalicylate is readily available and relatively inexpensive. However, one limitation of using sec-Butyl p-aminosalicylate is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its effects.

Future Directions

There are several future directions for research on sec-Butyl p-aminosalicylate. One area of research is to further investigate its potential therapeutic applications in cancer and inflammatory disorders. Additionally, more research is needed to understand the exact mechanism of action of sec-Butyl p-aminosalicylate, which could lead to the development of more effective treatments. Finally, more studies are needed to investigate the safety and toxicity of sec-Butyl p-aminosalicylate in humans, which could pave the way for its use in clinical trials.

Synthesis Methods

Sec-Butyl p-aminosalicylate can be synthesized by the reaction of p-aminosalicylic acid with sec-butyl chloride in the presence of a base such as potassium carbonate. The reaction yields sec-Butyl p-aminosalicylate as a white crystalline powder with a melting point of 226-229°C.

Scientific Research Applications

Sec-Butyl p-aminosalicylate has been studied extensively for its potential therapeutic applications in various diseases, including cancer and inflammatory disorders. It has been shown to have anti-tumor properties by inhibiting the growth and proliferation of cancer cells. sec-Butyl p-aminosalicylate has also been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, sec-Butyl p-aminosalicylate has been studied for its potential use in the treatment of tuberculosis, as it is a derivative of PAS.

properties

CAS RN

102338-91-0

Product Name

sec-Butyl p-aminosalicylate

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

butan-2-yl 4-amino-2-hydroxybenzoate

InChI

InChI=1S/C11H15NO3/c1-3-7(2)15-11(14)9-5-4-8(12)6-10(9)13/h4-7,13H,3,12H2,1-2H3

InChI Key

HBLYGPYKPGHAFS-UHFFFAOYSA-N

SMILES

CCC(C)OC(=O)C1=C(C=C(C=C1)N)O

Canonical SMILES

CCC(C)OC(=O)C1=C(C=C(C=C1)N)O

synonyms

butan-2-yl 4-amino-2-hydroxy-benzoate

Origin of Product

United States

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